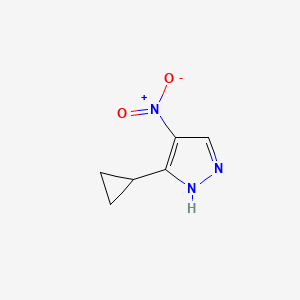

![molecular formula C16H20N2O2S B2508308 N-{4-[4-(丙-2-氧基)苯基]-1,3-噻唑-2-基}丁酰胺 CAS No. 773860-67-6](/img/structure/B2508308.png)

N-{4-[4-(丙-2-氧基)苯基]-1,3-噻唑-2-基}丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various N-substituted butanamide derivatives has been explored in several studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro affinity, as demonstrated by their low IC50 values . Another study presented the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were potent urease inhibitors. This synthesis involved a multi-step process starting from 4-(1H-indol-3-yl)butanoic acid and culminating in the formation of the desired butanamide derivatives . Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives was reported, with these compounds showing moderate lipoxygenase inhibitory activity .

Molecular Structure Analysis

The molecular structures of the synthesized butanamide derivatives were confirmed using various spectroscopic techniques. For example, the structural confirmation of the indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides was performed through spectral and elemental analysis . Similarly, the structure elucidation of the synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives was processed through 1H-NMR, IR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these butanamide derivatives typically include nucleophilic substitution reactions, as seen in the final phase of the indole-based oxadiazole scaffold synthesis . Additionally, the synthesis of lipoxygenase inhibitors involved converting organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols before reacting with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by various methods. For instance, the bivalent transition metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide were interpreted by elemental analysis, molar conductance, magnetic susceptibility, and spectroscopic techniques . The antisecretory activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides was tested against histamine-induced gastric acid secretion, indicating their potential as antiulcer agents .

Case Studies and Applications

Several of the synthesized butanamide derivatives have been evaluated for their biological activities. For example, the N-(4-phenylthiazol-2-yl)benzenesulfonamides were tested for their ability to inhibit kynurenine 3-hydroxylase, with potential implications for studying the pathophysiological role of the kynurenine pathway after neuronal injury . The novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were found to be potent urease inhibitors, suggesting their value as therapeutic agents in drug design . The new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides showed promising anticonvulsant activity, with some compounds displaying broad spectra of activity across preclinical seizure models .

科学研究应用

酶抑制和治疗潜力

脲酶抑制和潜在的治疗应用

Nazir 等人 (2018) 的一项研究合成了具有 N-(取代苯基)丁酰胺的新型吲哚基恶二唑支架,证明了对脲酶具有有效的体外抑制潜力。这些化合物表现出竞争性抑制,对药物设计计划中的治疗应用具有重大意义,表明它们在解决与脲酶活性相关的疾病方面具有用途 (Nazir 等人,2018)。

抗菌活性

Raval 等人 (2012) 进行的研究提出了微波辅助合成 2-取代苯基-2,3-二氢苯并[b][1,4]噻zepine-3-羧酰胺衍生物,表现出显着的抗菌和抗真菌活性。这项研究强调了噻唑基衍生物在开发新的抗菌剂中的潜力 (Raval 等人,2012)。

CDK2 抑制用于癌症治疗

Vulpetti 等人 (2006) 通过高通量筛选确定 N-(5-溴-1,3-噻唑-2-基)丁酰胺为一种活性 CDK2 抑制剂,通过基于结构的药物设计发现了有效的和选择性的 CDK2 抑制剂。这突出了该化合物通过靶向 CDK 调节在癌症治疗中的重要性 (Vulpetti 等人,2006)。

脂氧合酶抑制和药物设计

Aziz‐ur‐Rehman 等人 (2016) 的另一项研究合成了 N-(5-氯-2-甲氧基苯基)-4-(5-取代-1,3,4-恶二唑-2-硫基)丁酰胺衍生物,并筛选了脂氧合酶酶抑制。研究结果表明活性中等良好,表明它们作为有价值的治疗剂在解决炎症性疾病方面具有潜力 (Aziz‐ur‐Rehman 等人,2016)。

分子设计和合成

- 杂环化合物的合成:杂环化合物的合成和评价,包括噻唑和噻二唑衍生物,在包括抗癌和抗炎活性在内的各种应用中显示出前景。这些研究证明了噻唑基化合物在药物化学中的多功能性以及它们作为先导化合物用于进一步药物开发的潜力 (Gomha 等人,2017;Thabet 等人,2011)。

属性

IUPAC Name |

N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-4-5-15(19)18-16-17-14(10-21-16)12-6-8-13(9-7-12)20-11(2)3/h6-11H,4-5H2,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOAJYRAXQLLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

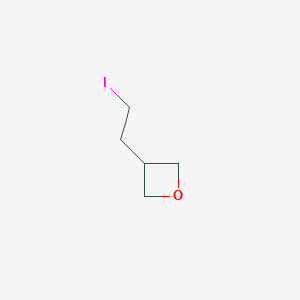

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)

![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)

![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)

![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)

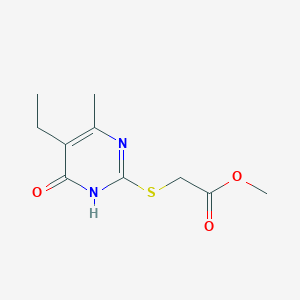

![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)

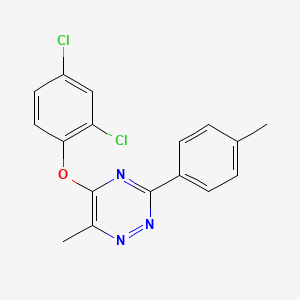

![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)